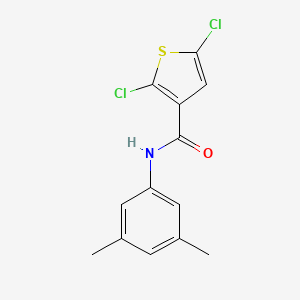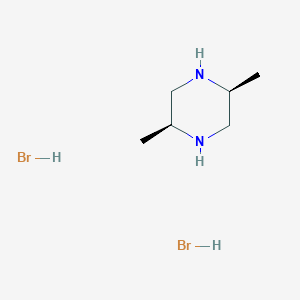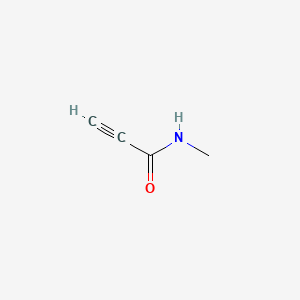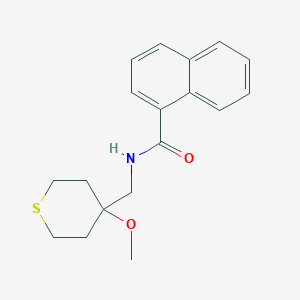![molecular formula C22H15ClN4O5 B2435215 N-1,3-benzodioxol-5-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105232-02-7](/img/structure/B2435215.png)
N-1,3-benzodioxol-5-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H15ClN4O5 and its molecular weight is 450.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Assessment
The compound N-1,3-benzodioxol-5-yl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide and its derivatives are the subject of extensive research due to their interesting biological properties. Karpina et al. (2019) developed a method for the synthesis of novel acetamides that include the 1,2,4-oxadiazole cycle. These compounds, including this compound, were synthesized and their pharmacological activities were predicted and studied. This research underlines the importance of the 1,2,4-oxadiazole moiety in enhancing biological activity (Karpina et al., 2019).
Antibacterial Properties
The antibacterial properties of related compounds have been a significant area of study. For instance, Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which showed significant antibacterial activity (Ramalingam et al., 2019). Similar studies by Nafeesa et al. (2017) and Khalid et al. (2016) also demonstrate the potential of such compounds in antibacterial applications (Nafeesa et al., 2017; Khalid et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, including derivatives similar to this compound, explored their potential in dye-sensitized solar cells (DSSCs) and investigated their ligand-protein interactions. This research points to the versatility of these compounds in both biological and material science applications (Mary et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) and Signal Transducer and Activator of Transcription 3 (STAT3) . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
For instance, inhibition of GSK-3β can lead to the activation of various downstream signaling pathways, while inhibition of STAT3 can disrupt the JAK/STAT signaling pathway .
Biochemical Pathways
The compound potentially affects the GSK-3β signaling pathway and the JAK/STAT signaling pathway . These pathways are involved in a wide range of cellular processes, including cell proliferation, survival, and inflammation. Disruption of these pathways can have significant downstream effects, potentially leading to changes in cell behavior.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O5/c23-14-5-3-13(4-6-14)20-25-21(32-26-20)16-2-1-9-27(22(16)29)11-19(28)24-15-7-8-17-18(10-15)31-12-30-17/h1-10H,11-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQQDBCKARTNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide](/img/structure/B2435133.png)
![2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2435138.png)
![1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2435139.png)



![2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2435145.png)
![4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2435146.png)
![6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2435147.png)





